N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate
Description
Properties
IUPAC Name |
N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.H2O4S/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14;1-5(2,3)4/h2-8,12H,9H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPMLJOYIOSOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=CC=N2.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158302-05-6 | |
| Record name | methyl({[4-(1H-pyrazol-1-yl)phenyl]methyl})amine; sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate typically involves the reaction of N-methyl-4-(1H-pyrazol-1-yl)benzylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process can be summarized as follows:
Starting Materials: N-methyl-4-(1H-pyrazol-1-yl)benzylamine and sulfuric acid.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as methanol or ethanol, at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(1H-pyrazol-1-yl)benzaldehyde, while reduction could produce N-methyl-4-(1H-pyrazol-1-yl)phenylmethanol .
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate has a molecular formula of and a molecular weight of approximately 285.32 g/mol . The compound features a methanamine group attached to a phenyl ring that is further substituted with a pyrazole moiety, which is crucial for its biological activity.
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development .
Key Applications:
- Synthesis of P2Y12 Antagonists : Compounds derived from this compound have been explored as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation .
Biological Research
This compound has shown potential in various biological assays, particularly in enzyme inhibition studies and protein interactions.
Significant Findings:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets are pivotal in elucidating its mechanism of action. These studies can lead to the identification of new therapeutic applications.
Case Study 1: Cardiovascular Applications
A study demonstrated that derivatives of this compound effectively inhibit the P2Y12 receptor, showing promise as antiplatelet agents. This effect was observed in both in vitro and in vivo models, highlighting the compound's potential for therapeutic use in thromboembolic disorders .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokines in cell cultures, indicating its potential application in managing inflammatory diseases such as arthritis and other autoimmune conditions .
Synthesis Overview
The synthesis of this compound typically involves several steps:
Mechanism of Action
The mechanism of action of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate involves its interaction with specific molecular targets. The pyrazole ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and salt forms:
Key Comparative Insights
Salt Form Impact
- Sulfate vs. Hydrochloride : Sulfate salts generally exhibit lower solubility in organic solvents compared to hydrochlorides but offer better crystallinity. The dihydrochloride analog (HC-4193) has a purity of 96% and is likely more soluble in aqueous media due to the chloride ions .
- Stability : Sulfate salts are less hygroscopic than hydrochlorides, reducing degradation risks in humid environments.
Substituent Effects
Pharmacological Implications
- Pyrazole Derivatives : The target compound’s pyrazole moiety may mimic heterocyclic motifs in kinase inhibitors or GPCR-targeting drugs.
- Salt Selection : Sulfate salts are preferred for oral formulations due to slow release profiles, while hydrochlorides are used in injectables for rapid bioavailability.
Biological Activity
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate, with the molecular formula CHN·HSO, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound includes a pyrazole ring, a phenyl group, and a methylamine moiety, which contribute to its diverse interactions within biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and phenyl groups allows for specific binding interactions that can modulate enzyme activity and alter signaling pathways. Research indicates that these interactions may lead to inhibition of certain enzymatic activities or influence cellular signaling cascades, which are crucial in various physiological processes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. For example, related compounds have shown promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.55 to 6.56 µg/mL . The electronic nature of substituents on the aromatic rings plays a significant role in enhancing antimicrobial efficacy.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally similar to this compound have demonstrated effectiveness in reducing inflammation in animal models, outperforming traditional anti-inflammatory drugs like phenylbutazone . This suggests that the compound may be beneficial in treating inflammatory conditions.
Anticancer Activity
Emerging evidence points to the anticancer properties of this compound. In vitro studies have shown that compounds within this class can inhibit cancer cell proliferation across various cell lines, including breast cancer models (MDA-MB-231). The growth inhibitory concentration (GI50) values indicate significant potency against these cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | Structure | Moderate antimicrobial activity |
| 5-Aryl-3-styryl-pyrazole | Structure | High antioxidant activity |
| 3-Styryl-pyrazole derivatives | Structure | Significant anticancer effects |
This table illustrates how this compound compares with other pyrazole derivatives in terms of biological activity.
Study on Antimicrobial Efficacy
A study published in MDPI explored various pyrazole derivatives' antimicrobial properties, revealing that those with specific substituents exhibited enhanced efficacy against bacterial strains. The findings indicated that electron-donating groups significantly improved activity, suggesting a structure-activity relationship that could guide future drug design .
Investigation into Anti-inflammatory Effects
Another research article demonstrated that certain pyrazole derivatives could effectively reduce carrageenan-induced edema in rat models, highlighting their potential as anti-inflammatory agents. This study provided compelling evidence for further exploration into their therapeutic applications in inflammatory diseases .
Cancer Cell Line Studies
In vitro studies assessing the effects of this compound on cancer cell lines showed promising results. The compound exhibited significant cytotoxicity against MCF-7 and SKBR3 breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine and its derivatives? Methodological Answer:
- Nucleophilic Substitution : React 4-(chloromethyl)benzylamine with 1H-pyrazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Nitrile Reduction : Reduce nitrile precursors (e.g., 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile) using borane-THF or catalytic hydrogenation (Raney Ni/Pd-C, H₂) to yield primary amines .
- Purification : Employ recrystallization or chromatography (e.g., silica gel) to isolate high-purity products .
Advanced Synthesis
Q: How can reaction conditions be optimized for scalable synthesis of this compound? Methodological Answer:
- Continuous Flow Reactors : Enhance yield and efficiency by controlling residence time and temperature in flow systems .
- Catalytic Systems : Optimize hydrogenation catalysts (e.g., Pd/C with LiOH) to minimize side reactions during nitrile reduction .
- Solvent Screening : Test solvents like acetonitrile or THF for improved solubility and reaction kinetics .
Basic Characterization
Q: What techniques are critical for structural characterization of this compound? Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve bond lengths and angles .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., amine N-H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .
Advanced Characterization
Q: How should researchers address data contradictions in crystallographic refinement? Methodological Answer:
- Twin Refinement : Apply SHELXL’s twin law parameters (e.g., HKLF 5 format) for twinned crystals to improve R-factors .
- Disorder Modeling : Use PART instructions in SHELXL to model disordered solvent molecules or flexible side chains .
Basic Biological Activity
Q: What methodologies assess the biological activity of this compound? Methodological Answer:
- Photosensitization Assays : Measure reactive oxygen species (ROS) generation under UV/visible light using fluorescent probes (e.g., DCFH-DA) .
- Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values .
Advanced Biological Activity
Q: How can covalent binding mechanisms to biological targets be elucidated? Methodological Answer:
- Photoaffinity Labeling : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track covalent interactions via autoradiography .
- Mass Spectrometry : Identify adducts by LC-MS/MS after tryptic digestion of target proteins .
Basic Safety
Q: What safety protocols are essential during experimental handling? Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and P95 respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity to control aerosol exposure .
Advanced Safety
Q: How can stability under extreme conditions (pH, temperature) be evaluated? Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (24 hrs, 40°C) or UV light (ICH Q1B guidelines) to identify degradation products via HPLC .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under nitrogen atmosphere .
Basic Analytical Methods
Q: What analytical methods ensure purity and identity confirmation? Methodological Answer:
- HPLC-DAD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (UV detection at 254 nm) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Analytical Methods
Q: How can spectral ambiguities in NMR be resolved? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
